2-(butylsulfonyl)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
2-(Butylsulfonyl)-1,2,3,4-tetrahydroisoquinoline is an organic compound that belongs to the class of tetrahydroisoquinolines. This compound features a butylsulfonyl group attached to the nitrogen atom of the tetrahydroisoquinoline ring system. Tetrahydroisoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(butylsulfonyl)-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline core.
Introduction of the Butylsulfonyl Group: The butylsulfonyl group can be introduced via sulfonylation reactions. This involves the reaction of the tetrahydroisoquinoline with butylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom or the sulfonyl group.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic ring of the tetrahydroisoquinoline can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products:
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include thiols or sulfides.
Substitution: Products may include halogenated or nitrated derivatives.
Scientific Research Applications
2-(Butylsulfonyl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as neurodegenerative diseases and cancer.
Industry: It can be used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(butylsulfonyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets:
Molecular Targets: These may include enzymes, receptors, and ion channels.
Pathways Involved: The compound may modulate signaling pathways related to cell growth, apoptosis, and neurotransmission.
Comparison with Similar Compounds
- 2-(Methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline
- 2-(Ethylsulfonyl)-1,2,3,4-tetrahydroisoquinoline
- 2-(Propylsulfonyl)-1,2,3,4-tetrahydroisoquinoline
Comparison:
- Uniqueness: The butylsulfonyl group in 2-(butylsulfonyl)-1,2,3,4-tetrahydroisoquinoline provides distinct steric and electronic properties compared to its methyl, ethyl, and propyl analogs. This can influence its reactivity and biological activity.
- Reactivity: The length of the alkyl chain in the sulfonyl group can affect the compound’s solubility and interaction with biological targets.
Properties
IUPAC Name |
2-butylsulfonyl-3,4-dihydro-1H-isoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-2-3-10-17(15,16)14-9-8-12-6-4-5-7-13(12)11-14/h4-7H,2-3,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXHNCCMOKTLNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCC2=CC=CC=C2C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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